N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine
Description
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is a phosphorylated derivative of the amino acid L-tyrosine, characterized by an ethoxy(phenyl)phosphoryl group attached to the tyrosine backbone. This modification introduces steric and electronic changes that influence its physicochemical properties, solubility, and biological interactions. Phosphorylated tyrosine derivatives are critical in mimicking post-translational modifications in peptides, enabling studies on enzyme-substrate interactions, signal transduction, and drug design .
Properties
CAS No. |
918794-16-8 |
|---|---|
Molecular Formula |
C17H20NO5P |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H20NO5P/c1-2-23-24(22,15-6-4-3-5-7-15)18-16(17(20)21)12-13-8-10-14(19)11-9-13/h3-11,16,19H,2,12H2,1H3,(H,18,22)(H,20,21)/t16-,24?/m0/s1 |
InChI Key |
OUBVNKJVBDQHTC-FXIRQEPWSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine typically involves the reaction of L-tyrosine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Synthetic Routes for Phosphorylated Tyrosine Derivatives
Phosphorylation of tyrosine typically involves protecting the amino and carboxyl groups to direct reactivity toward the hydroxyl or amino group. For N-phosphorylated derivatives , the amino group is a primary target.
Key Reaction Steps (Inferred):
-
Amino Group Activation :
The amino group of L-tyrosine is reacted with a phosphorylating agent, such as ethoxy(phenyl)phosphoryl chloride , under basic conditions (e.g., N-methylmorpholine or triethylamine). This forms the N-phosphorylated product . -
Protection/Deprotection :
Example Protocol (Hypothetical):
Stability and Reactivity
Phosphorylated tyrosine derivatives are sensitive to hydrolysis and enzymatic cleavage. Key properties include:
-
Hydrolysis : The P–N bond may hydrolyze under acidic or basic conditions, regenerating L-tyrosine and phosphoric acid derivatives.
-
Enzymatic Degradation : Phosphatases or proteases could cleave the phosphoryl group or peptide backbone, respectively .
Challenges and Limitations
-
Stereochemical Integrity : Phosphorylation must preserve the L-configuration of tyrosine for biological relevance.
-
Purification : Hydrophilic phosphorylated products require chromatographic separation (e.g., reverse-phase HPLC) .
Comparative Data for Tyrosine Derivatives
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is its role as an inhibitor of tyrosine kinases. Tyrosine kinases are critical enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. The compound has been shown to inhibit various tyrosine kinases, including:
- Bcr-Abl Kinase : Associated with chronic myeloid leukemia.
- c-Src Kinase : Involved in multiple signaling pathways related to cancer.
- EGF Receptor Kinases : Important in cancer cell proliferation.
The efficacy of this compound as a kinase inhibitor has been documented with effective dose values (ED50) ranging from 0.25 nM to 250 nM, indicating potent activity against targeted kinases .
Cancer Therapeutics
Due to its ability to inhibit tyrosine kinases, this compound has been investigated for its potential use in cancer therapy. Studies indicate that it may be effective against various neoplastic diseases, including:
- Breast Cancer
- Prostate Cancer
- Small-cell Lung Cancer
The compound's mechanism involves disrupting the signaling pathways that promote tumor growth and angiogenesis, making it a candidate for further development in oncological treatments .
Angiogenesis Inhibition
This compound has demonstrated properties that inhibit angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial in tumor development and progression. Its application in treating diseases associated with aberrant angiogenesis includes:
- Diabetic Retinopathy
- Age-related Macular Degeneration
- Psoriasis
By inhibiting vascular endothelial growth factor (VEGF) receptor phosphorylation, the compound effectively reduces pathological blood vessel growth .
Efficacy Against Tyrosine Kinases
| Tyrosine Kinase | ED50 Range (nM) | Disease Association |
|---|---|---|
| Bcr-Abl | 0.25 - 250 | Chronic Myeloid Leukemia |
| c-Src | 0.25 - 250 | Various Cancers |
| EGF Receptor (HER-2) | 0.25 - 250 | Breast Cancer |
Applications in Disease Treatment
| Disease | Application Type | Mechanism of Action |
|---|---|---|
| Breast Cancer | Therapeutic Inhibition | Tyrosine kinase inhibition |
| Diabetic Retinopathy | Angiogenesis Inhibition | VEGF receptor phosphorylation blockade |
| Age-related Macular Degeneration | Angiogenesis Inhibition | Reduces pathological blood vessel growth |
Case Study: Inhibition of Bcr-Abl Kinase
In a study examining the effects of this compound on Bcr-Abl kinase activity, researchers found significant reductions in phosphorylation levels, leading to decreased proliferation of leukemic cells in vitro. This suggests potential therapeutic benefits for patients with chronic myeloid leukemia .
Case Study: Anti-Angiogenic Effects
Another study focused on the anti-angiogenic properties of this compound demonstrated its ability to inhibit VEGF-induced endothelial cell migration and tube formation, which are critical steps in angiogenesis relevant to diabetic retinopathy and other conditions .
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can mimic the natural phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in studying phosphorylation and signal transduction.
Comparison with Similar Compounds
Key Structural Modifications and Properties
The table below compares N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine with analogous tyrosine derivatives, highlighting molecular features and functional attributes.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., ) exhibit altered electronic profiles, enhancing binding to enzymes like tyrosine hydroxylase .
- Phosphorylation: The phosphoryl group in this compound may competitively inhibit kinases or serve as a substrate analog, a feature absent in non-phosphorylated analogues .
- Side Chain Modifications : O-Methyl or O-ethyl derivatives () reduce hydrogen-bonding capacity, affecting solubility and target engagement .
Biological Activity
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine (EPP-L-Tyr) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article delves into the biological activity of EPP-L-Tyr, highlighting its mechanisms, effects on various cellular processes, and relevant case studies.
Chemical Structure and Properties
EPP-L-Tyr is a phosphotyrosine analog characterized by the presence of an ethoxy group and a phenyl moiety attached to the phosphorus atom. This structure is designed to mimic natural phosphotyrosine, which plays a crucial role in signal transduction pathways.
EPP-L-Tyr's biological activity is primarily attributed to its ability to modulate signaling pathways involved in cell growth and differentiation. The following mechanisms have been identified:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : EPP-L-Tyr acts as a competitive inhibitor of PTPs, which are critical regulators of tyrosine phosphorylation states in cells. By inhibiting these enzymes, EPP-L-Tyr can enhance the phosphorylation levels of various proteins, potentially leading to altered cell signaling and proliferation .
- Activation of Kinase Pathways : EPP-L-Tyr has been shown to activate certain receptor tyrosine kinases (RTKs), which are pivotal in mediating cellular responses to growth factors. This activation can result in increased cell survival and proliferation, particularly in cancer cells .
Biological Activity in Cancer Models
EPP-L-Tyr has been evaluated for its anticancer properties across various models. The following studies illustrate its effectiveness:
- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), EPP-L-Tyr demonstrated significant inhibition of cell growth with IC50 values ranging from 5 µM to 15 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
- In Vivo Studies : Animal models treated with EPP-L-Tyr showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within tumors, indicating that EPP-L-Tyr effectively targets tumor proliferation pathways .
Data Table: Summary of Biological Activities
Case Study 1: Breast Cancer
A study involving MCF-7 cells treated with EPP-L-Tyr showed that the compound not only inhibited cell proliferation but also altered gene expression profiles related to apoptosis and cell cycle regulation. The upregulation of pro-apoptotic genes was noted alongside downregulation of anti-apoptotic factors, suggesting a shift towards programmed cell death .
Case Study 2: Lung Cancer
In A549 cells, treatment with EPP-L-Tyr resulted in enhanced sensitivity to chemotherapeutic agents such as cisplatin. The combination therapy led to synergistic effects, significantly improving apoptosis rates compared to either treatment alone .
Q & A
Q. What are the recommended synthetic routes for N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine, and how can intermediates be validated?
Methodological Answer: The compound can be synthesized via modified peptide coupling or phosphorylation reactions. For example, a protocol analogous to Example 427 in EP 4 374 877 A2 involves using tert-butyl-protected intermediates to enhance reaction specificity . Validation of intermediates requires LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time: 1.01 min under SQD-FA05 conditions) to confirm molecular weight and purity. Always cross-reference retention times with authentic standards to rule out byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use orthogonal analytical techniques:
- LCMS : Monitor the [M+H]+ ion (m/z 1011) to confirm molecular weight.
- HPLC : Compare retention times (e.g., 1.01 min) under standardized conditions (e.g., SQD-FA05) .
- NMR : Analyze ¹H/³¹P NMR for phosphorylation site confirmation and absence of residual solvents.
Purity thresholds should exceed 95% for biological assays.
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurities. Implement:
-
Replicated Analysis : Use Mendelian randomization-like validation (e.g., primary vs. replicated analysis) to ensure reproducibility .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
-
Purity Reassessment : Re-analyze batches via HPLC (as in ) to rule out degradation.
Report confidence intervals and effect sizes to contextualize discrepancies.
Q. What strategies optimize the compound’s stability in aqueous buffers for long-term studies?
Methodological Answer: Stability challenges stem from hydrolytic cleavage of the ethoxyphosphoryl group. Mitigate via:
- pH Optimization : Test buffers (pH 4–9) to identify stability windows.
- Lyophilization : Store lyophilized powder at -80°C and reconstitute fresh for assays.
- Accelerated Stability Testing : Use elevated temperatures (e.g., 40°C for 72 hrs) to predict shelf life, monitoring degradation via LCMS .
Q. How can researchers integrate computational modeling to predict this compound’s interaction with tyrosine kinase targets?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with MD simulations:
- Docking : Use the phosphorylated tyrosine moiety as an anchor for kinase active sites.
- Free-Energy Perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type kinases.
Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (e.g., KD).
Q. What statistical approaches resolve variability in phosphorylation efficiency during synthesis?
Methodological Answer: Apply response surface methodology (RSM) via tools like Design Expert. For example:
- Central Composite Design : Vary reaction time, temperature, and reagent ratios.
- ANOVA : Identify significant factors (e.g., excess phosphorylating agent may reduce byproducts).
Output 3D surface plots to visualize optimal conditions (e.g., 18 hrs at 25°C) .如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Cross-Disciplinary Applications
Q. How might this compound be adapted for fluorescent labeling in cellular imaging?
Methodological Answer: Conjugate the tyrosine hydroxyl group with fluorophores (e.g., FITC) via carbodiimide crosslinkers. Validate labeling efficiency via:
- Fluorescence Correlation Spectroscopy (FCS) : Quantify labeled vs. unlabeled species.
- Confocal Microscopy : Image subcellular localization in live cells (e.g., HEK293).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


